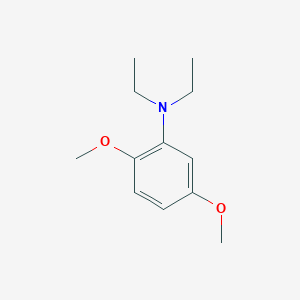

N,N-Diethyl-2,5-dimethyoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

N,N-diethyl-2,5-dimethoxyaniline |

InChI |

InChI=1S/C12H19NO2/c1-5-13(6-2)11-9-10(14-3)7-8-12(11)15-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

GDIAEVRAHCYWGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Synthesis and Reactivity

A probable synthetic route is the direct alkylation of 2,5-dimethoxyaniline (B66101) with an ethylating agent, such as ethyl bromide or diethyl sulfate. Another common method is reductive amination. This would involve the reaction of 2,5-dimethoxybenzaldehyde (B135726) with diethylamine (B46881) in the presence of a reducing agent. The synthesis of 2,5-dimethoxybenzaldehyde itself can be achieved through methods like the Reimer-Tiemann formylation of 1,4-dimethoxybenzene (B90301) followed by methylation. chemicalbook.com

The reactivity of N,N-Diethyl-2,5-dimethoxyaniline is dictated by its functional groups. The electron-rich aromatic ring is expected to readily undergo electrophilic aromatic substitution reactions. The tertiary amine can act as a base or a nucleophile.

Spectroscopic Properties

Established Direct Synthetic Pathways to N,N-Diethyl-2,5-dimethoxyaniline

The synthesis of N,N-Diethyl-2,5-dimethoxyaniline can be achieved through several direct methods, primarily involving the formation of the diethylamino group on the 2,5-dimethoxyphenyl scaffold.

Reductive Amination Strategies for N,N-Diethyl-2,5-dimethoxyaniline

Reductive amination serves as a powerful and widely employed method for the formation of amines. nih.govorganic-chemistry.orgyoutube.com This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govyoutube.com For the synthesis of N,N-Diethyl-2,5-dimethoxyaniline, this strategy would utilize 2,5-dimethoxybenzaldehyde (B135726) and diethylamine (B46881) as the key starting materials.

The reaction proceeds by the initial formation of a hemiaminal from the aldehyde and diethylamine, which then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, subsequently reduces the iminium ion to the target tertiary amine. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), as it is selective for the reduction of the iminium ion over the starting aldehyde. youtube.comorgsyn.org The reaction is often carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal. youtube.com

The general applicability of reductive amination makes it a versatile approach for synthesizing a wide array of primary, secondary, and tertiary amines. orgsyn.orgyoutube.com

Alkylation Approaches for the Synthesis of N,N-Diethyl-2,5-dimethoxyaniline

Another primary route to N,N-Diethyl-2,5-dimethoxyaniline involves the direct alkylation of 2,5-dimethoxyaniline with an ethylating agent. This method introduces the two ethyl groups onto the nitrogen atom of the primary aniline (B41778).

The reaction typically employs an ethyl halide, such as ethyl iodide or ethyl bromide, as the alkylating agent. A base is generally required to neutralize the hydrogen halide that is formed as a byproduct of the reaction. The choice of base and solvent can influence the reaction's efficiency. The reactivity of the primary amine allows for the sequential addition of two ethyl groups to form the tertiary amine.

Multistep Syntheses Incorporating Aromatic Precursors

Multi-step synthetic sequences provide an alternative approach, starting from more readily available aromatic precursors. A common precursor for 2,5-dimethoxyaniline is 2,5-dimethoxynitrobenzene. guidechem.com The synthesis of 2,5-dimethoxyaniline itself can be achieved through the reduction of 2,5-dimethoxynitrobenzene using methods such as catalytic hydrogenation with a platinum-on-carbon (Pt/C) catalyst or reduction with iron powder. guidechem.com Once 2,5-dimethoxyaniline is obtained, it can then be subjected to N,N-diethylation as described in the alkylation approaches.

Alternatively, one could envision a synthesis starting from 2,5-dimethoxyphenol. researchgate.net This would involve functional group manipulations to introduce the amino group, followed by diethylation.

Functionalization and Derivatization Strategies of N,N-Diethyl-2,5-dimethoxyaniline

The aromatic ring and the diethylamino group of N,N-Diethyl-2,5-dimethoxyaniline offer sites for further chemical modification, allowing for the synthesis of a variety of derivatives.

Electrophilic Functionalization of the Aromatic Nucleus

The electron-donating nature of the methoxy and diethylamino groups activates the aromatic ring of N,N-Diethyl-2,5-dimethoxyaniline towards electrophilic substitution reactions. The directing effects of these substituents will govern the position of incoming electrophiles.

For instance, in the nitration of N,N-dimethylaniline, the strongly acidic conditions can lead to the protonation of the dimethylamino group, forming a meta-directing ammonium (B1175870) salt. youtube.com This can result in the formation of the meta-substituted product. youtube.com Halogenation reactions, such as bromination or chlorination, are also common electrophilic substitution reactions. For example, treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to halogenated anilines. nih.gov The synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) has been achieved through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.com

Palladium-Catalyzed Coupling Reactions Involving N,N-Diethyl-2,5-dimethoxyaniline

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While direct C-H activation of the N,N-Diethyl-2,5-dimethoxyaniline ring is a possibility, a more common strategy involves the introduction of a leaving group, such as a halide or triflate, onto the aromatic ring to facilitate coupling.

Once a halogenated derivative of N,N-Diethyl-2,5-dimethoxyaniline is prepared, it can participate in various palladium-catalyzed reactions. For example, a bromo-substituted derivative could undergo Suzuki-Miyaura coupling with an arylboronic acid to form a biaryl structure. nih.gov Similarly, Heck coupling with an alkene would introduce a vinyl group onto the aromatic ring. nih.gov The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that could be used to couple an amine to a halogenated N,N-Diethyl-2,5-dimethoxyaniline derivative. nih.govbeilstein-journals.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these transformations. nih.govresearchgate.net

Modification at the Nitrogen Center of N,N-Diethyl-2,5-dimethoxyaniline

The synthesis of N,N-Diethyl-2,5-dimethoxyaniline involves the introduction of two ethyl groups to the nitrogen atom of the precursor, 2,5-dimethoxyaniline. This transformation, a key modification at the nitrogen center, can be achieved through several established synthetic methodologies, primarily direct N-alkylation and reductive amination.

Direct N-Alkylation of 2,5-Dimethoxyaniline: This classical approach involves the reaction of 2,5-dimethoxyaniline with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide). The reaction typically requires a base to neutralize the hydrohalic acid formed as a byproduct. A more modern and greener variation of this method is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents. This process, often catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by the reduction of the resulting imine. A transition-metal-free protocol for the N-alkylation of anilines using alcohols has also been described, although it may require higher temperatures. rsc.org

Reductive Amination: This is a highly efficient, two-step, one-pot method for forming amines. The synthesis of N,N-Diethyl-2,5-dimethoxyaniline via this route would start with 2,5-dimethoxybenzaldehyde and diethylamine. These reactants first form an enamine or iminium ion intermediate, which is then reduced in situ to the final tertiary amine product. A variety of reducing agents can be employed, from classic borohydrides to catalytic hydrogenation. koreascience.krtu-dortmund.de For instance, reductive amination of aldehydes and ketones can be achieved with dimethylamine (B145610) using borohydride (B1222165) exchange resin (BER), which offers a simple work-up procedure. koreascience.kr More advanced catalytic systems using cobalt or rhodium with molecular hydrogen are also effective and can exhibit high selectivity and turnover frequencies. tu-dortmund.deresearchgate.net

The following table summarizes these primary synthetic routes.

Table 1: Synthetic Routes for N,N-Diethyl-2,5-dimethoxyaniline

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Primary Byproducts |

|---|---|---|---|

| Direct N-Alkylation | 2,5-Dimethoxyaniline, Ethyl Halide | Base (e.g., K₂CO₃, Et₃N) | Halide Salt |

| "Borrowing Hydrogen" Alkylation | 2,5-Dimethoxyaniline, Ethanol (B145695) | Transition Metal Catalyst (e.g., Ru, Ir) | Water |

| Reductive Amination | 2,5-Dimethoxybenzaldehyde, Diethylamine | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Water |

Green Chemistry Principles in the Synthesis of N,N-Diethyl-2,5-dimethoxyaniline

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of fine chemicals like N,N-Diethyl-2,5-dimethoxyaniline.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. While specific solvent-free syntheses for N,N-Diethyl-2,5-dimethoxyaniline are not prominently documented, related procedures suggest feasibility. For example, solvent-free syntheses of nitrones have been developed by simply grinding N-methylhydroxylamine hydrochloride with carbonyl compounds and a solid base at room temperature. researchgate.net This type of mechanochemical approach could potentially be adapted for the reductive amination step, minimizing waste and simplifying the purification process.

Catalyst Development for Enhanced Atom Economy in N,N-Diethyl-2,5-dimethoxyaniline Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Catalytic methods are fundamental to improving atom economy by enabling reaction pathways with fewer byproducts.

In the synthesis of N,N-Diethyl-2,5-dimethoxyaniline, catalytic reductive amination offers a significantly higher atom economy compared to traditional N-alkylation with ethyl halides.

Classical N-Alkylation (Low Atom Economy): The reaction of 2,5-dimethoxyaniline with two equivalents of ethyl bromide and a base like triethylamine (B128534) generates the desired product but also produces two equivalents of triethylammonium (B8662869) bromide as a waste byproduct.

Catalytic Reductive Amination (High Atom Economy): The reaction of 2,5-dimethoxybenzaldehyde with diethylamine and hydrogen gas (as the reductant) over a catalyst (e.g., Ni, Pd, Pt, Co, Rh) yields N,N-Diethyl-2,5-dimethoxyaniline and water as the sole byproduct. tu-dortmund.deresearchgate.netguidechem.com This results in a much more efficient conversion of reactant mass into the final product.

The development of robust, recyclable heterogeneous catalysts, such as nickel or cobalt-based composites, further enhances the green credentials of this process by simplifying catalyst removal and reuse. researchgate.netbuecher.de

Table 2: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Direct Alkylation | 2,5-Dimethoxyaniline, 2x Ethyl Bromide, 2x Triethylamine | N,N-Diethyl-2,5-dimethoxyaniline | 2x Triethylammonium Bromide | ~42% |

| Reductive Amination | 2,5-Dimethoxybenzaldehyde, Diethylamine, H₂ | N,N-Diethyl-2,5-dimethoxyaniline | Water | ~91% |

Renewable Feedstock Utilization Considerations

A long-term goal of green chemistry is to shift from petrochemical feedstocks to renewable resources. greenchemistry-toolkit.org For a molecule like N,N-Diethyl-2,5-dimethoxyaniline, this involves considering bio-based sources for its aromatic core and functional groups.

One of the key precursors for the reductive amination route is 2,5-dimethoxybenzaldehyde. This aldehyde can be synthesized from anethole (B165797), a natural compound found in the essential oils of plants like anise and fennel. chemicalbook.comchemicalbook.com The synthesis involves the oxidative cleavage of anethole to anisaldehyde, followed by a Baeyer-Villiger oxidation, hydrolysis, Reimer-Tiemann formylation, and finally methylation to yield the target benzaldehyde. chemicalbook.comchemicalbook.com

Looking further ahead, lignin (B12514952), a complex polymer that constitutes a major component of plant biomass, is a rich source of aromatic platform chemicals. greenchemistry-toolkit.org Research into the selective depolymerization and functionalization of lignin could one day provide a direct and sustainable route to substituted phenols and benzaldehydes, including the precursors needed for N,N-Diethyl-2,5-dimethoxyaniline, thereby fully integrating its production into a circular bio-economy. mdpi.com

Electrophilic Aromatic Substitution Reactivity of N,N-Diethyl-2,5-dimethoxyaniline

The high electron density within the aromatic ring of N,N-Diethyl-2,5-dimethoxyaniline makes it highly reactive towards electrophiles. The combined influence of the diethylamino and methoxy substituents significantly activates the ring for electrophilic aromatic substitution, far more than benzene (B151609) itself.

The directing effects of the existing substituents determine the position of attack for an incoming electrophile on the aromatic ring. In N,N-Diethyl-2,5-dimethoxyaniline, the available positions for substitution are C3, C4, and C6. Both the amino and methoxy groups are ortho- and para-directors. vaia.com

The N,N-diethylamino group at C1 is a powerful activating group that directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions. However, the C2 position is already substituted with a methoxy group. The methoxy group at C2 directs to C1 (ortho, substituted), C3 (para), and C5 (ortho, substituted). The methoxy group at C5 directs to C1 (para, substituted), C4 (ortho), and C6 (ortho).

The regiochemical outcome of an electrophilic substitution reaction is a result of the cumulative influence of these groups:

Position C4: This position is para to the strongly activating diethylamino group and ortho to the C5-methoxy group. It is strongly activated by both.

Position C6: This position is ortho to the strongly activating diethylamino group and ortho to the C5-methoxy group.

Position C3: This position is para to the C2-methoxy group but meta to the more powerful diethylamino group.

Considering the superior activating capacity of the dialkylamino group over the methoxy group, substitution is overwhelmingly directed to the positions ortho and para to it (C4 and C6). Between these two, the C4 (para) position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by the bulky N,N-diethylamino group. Therefore, electrophilic substitution on N,N-Diethyl-2,5-dimethoxyaniline is expected to yield the 4-substituted product as the major isomer.

| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|---|

| -N(CH₂CH₃)₂ | C1 | Strongly Activating (+R >> -I) | Ortho, Para (C2, C4, C6) | High at Ortho (C6) |

| -OCH₃ | C2 | Activating (+R > -I) | Ortho, Para (C1, C3, C5) | Moderate |

| -OCH₃ | C5 | Activating (+R > -I) | Ortho, Para (C1, C4, C6) | Moderate |

The reactivity of an aromatic ring toward electrophilic substitution is governed by its electron density. libretexts.org Both the N,N-diethylamino group and the methoxy groups are classified as powerful activating groups because they donate electron density to the benzene ring. youtube.com This donation occurs primarily through a resonance effect (+R or +M), where the lone pairs of electrons on the nitrogen and oxygen atoms are delocalized into the π-system of the ring. vaia.comlibretexts.org

This delocalization significantly increases the electron density at the ortho and para positions, making these sites highly attractive to electron-deficient electrophiles. vaia.com While both oxygen and nitrogen are electronegative atoms that also exert an electron-withdrawing inductive effect (-I), the resonance effect is dominant for these groups, leading to a net activation of the ring. libretexts.orgyoutube.com

The N,N-diethylamino group is a significantly stronger activator than a methoxy group. This is because nitrogen is less electronegative than oxygen, making its lone pair more available for donation into the aromatic ring. The presence of three potent activating groups working in concert makes N,N-Diethyl-2,5-dimethoxyaniline an exceptionally nucleophilic aromatic compound.

Oxidative Reactivity and Pathways of N,N-Diethyl-2,5-dimethoxyaniline

The electron-rich nature of N,N-Diethyl-2,5-dimethoxyaniline also makes it susceptible to oxidation. The oxidation processes can involve the removal of one or more electrons, leading to the formation of reactive intermediates that can undergo subsequent reactions.

The oxidation of substituted anilines typically begins with a one-electron transfer from the neutral molecule to an oxidant, forming a radical cation. mdpi.comumn.edu For N,N-Diethyl-2,5-dimethoxyaniline, the initial oxidation is most likely to occur at the nitrogen atom of the diethylamino group, which is the most electron-rich and easily oxidized site in the molecule.

One-Electron Oxidation: Aniline Derivative → [Aniline Derivative]•⁺ + e⁻

This initial step is often the rate-determining step in oxidative reactions. umn.edu The resulting radical cation is a key intermediate that can follow several reaction pathways.

Multi-Electron Oxidations: The radical cation can be further oxidized by losing a second electron, which would result in the formation of a dicationic species. mdpi.com Alternatively, the radical cation can undergo chemical reactions, such as deprotonation or coupling, and the products of these reactions may then be susceptible to further oxidation.

Upon one-electron oxidation, N,N-Diethyl-2,5-dimethoxyaniline forms a radical cation. In this species, the positive charge and the unpaired electron are delocalized across the nitrogen atom and the π-system of the aromatic ring. Resonance structures show this delocalization, with significant charge and radical density at the nitrogen atom and the C4 and C6 positions of the ring. The planarity of the nitrogen atom in the radical cation is expected to increase compared to the neutral molecule to maximize conjugation. umn.edu

The stability and fate of this radical cation are highly dependent on the reaction conditions, such as the solvent and the presence of nucleophiles. mdpi.com In a non-nucleophilic medium, it may be stable enough for detection or it could be further oxidized. The removal of a second electron would generate a highly reactive dication.

Aromatic amines with high electron density are known to undergo oxidative coupling reactions, where two or more molecules combine in the presence of an oxidant. rdd.edu.iqnih.gov These reactions often proceed through the radical cation intermediates described above. The radical cation of N,N-Diethyl-2,5-dimethoxyaniline can react with a neutral molecule of the same compound.

This type of reaction can lead to the formation of dimers or polymers. For example, the chemical polymerization of 2,5-dimethoxyaniline to poly(2,5-dimethoxyaniline) proceeds via an oxidative coupling mechanism. ias.ac.in The coupling can occur through various modes, including head-to-tail (N-C) or tail-to-tail (C-C) linkages, often at the activated para position (C4). The specific products would depend on the oxidant used and the reaction conditions. Oxidative cross-coupling reactions between anilines and other aromatic compounds like phenols are also well-established, suggesting that N,N-Diethyl-2,5-dimethoxyaniline could participate in such transformations. nih.govresearchgate.net

Nucleophilic Behavior and Interaction with Electrophiles by N,N-Diethyl-2,5-dimethoxyaniline

The chemical behavior of N,N-Diethyl-2,5-dimethoxyaniline is largely dictated by the presence of the nitrogen atom of the diethylamino group and the electron-rich aromatic ring. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic characteristics to the molecule, while the methoxy groups further enhance the electron density of the benzene ring through resonance effects, making it susceptible to attack by electrophiles.

Protonation Equilibria and Basicity Studies

The parent molecule, aniline, has a pKa of 4.6, indicating it is a weak base. researchgate.net The introduction of substituents on the aromatic ring can either increase or decrease this basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing basicity (lower pKa).

In N,N-Diethyl-2,5-dimethoxyaniline, we have three electron-donating groups: two methoxy groups (-OCH₃) at positions 2 and 5, and a diethylamino group (-N(CH₂)₂). The methoxy groups are moderately activating, while the N,N-diethylamino group is a strong activating group due to the +I (inductive) and +R (resonance) effects of the alkyl groups and the nitrogen lone pair.

The Hammett equation provides a quantitative way to assess the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by: log(K/K₀) = ρσ, where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively, ρ is the reaction constant, and σ is the substituent constant. For the ionization of anilinium ions, a negative ρ value is observed, meaning that electron-donating groups (with negative σ values) increase the pKa. rsc.org

The Hammett constants (σp) for relevant substituents are approximately -0.27 for -OCH₃ and -0.83 for -N(CH₃)₂ (as a proxy for -N(C₂H₅)₂). wiredchemist.com The presence of multiple electron-donating groups on N,N-Diethyl-2,5-dimethoxyaniline strongly suggests that it will be significantly more basic than aniline. The two methoxy groups and the N,N-diethyl group all contribute to increasing the electron density on the nitrogen atom, making it a more potent proton acceptor.

| Compound | Substituents | pKa of Conjugate Acid |

| Aniline | - | 4.6 researchgate.net |

| 4-Methoxyaniline | 4-OCH₃ | 5.34 |

| N,N-Dimethylaniline | N,N-(CH₃)₂ | 5.07 |

| N,N-Diethyl-2,5-dimethoxyaniline | 2,5-(OCH₃)₂, N,N-(C₂H₅)₂ | Estimated to be > 5.5 |

Formation of Charge-Transfer Complexes

N,N-Diethyl-2,5-dimethoxyaniline, being an electron-rich molecule, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes are formed through a weak electronic interaction where a fraction of an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. arastirmax.com This interaction results in the formation of a new, characteristic absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

Commonly used electron acceptors for forming CT complexes with anilines include tetracyanoethylene (B109619) (TCNE) and chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone). The energy of the charge-transfer band (λ_max) is related to the ionization potential of the donor and the electron affinity of the acceptor. For a given acceptor, donors with lower ionization potentials (i.e., stronger electron-donating character) will form CT complexes that absorb at longer wavelengths (lower energy).

While specific studies on the charge-transfer complexes of N,N-Diethyl-2,5-dimethoxyaniline are not extensively documented, the expected behavior can be inferred from studies on related aniline derivatives. The presence of the strong electron-donating N,N-diethylamino group and two methoxy groups significantly lowers the ionization potential of N,N-Diethyl-2,5-dimethoxyaniline compared to aniline or anilines with weaker donor substituents. Consequently, it is expected to form stable charge-transfer complexes with strong π-acceptors, and the corresponding CT bands should appear at longer wavelengths.

For instance, the charge-transfer complex of aniline with TCNE in benzene exhibits a λ_max at 584 nm. researchgate.net It is anticipated that the λ_max for the complex of N,N-Diethyl-2,5-dimethoxyaniline with TCNE would be at a significantly longer wavelength, reflecting its enhanced electron-donating ability.

| Donor | Acceptor | Solvent | λ_max (nm) of CT Band |

| Aniline | TCNE | Benzene | 584 researchgate.net |

| Aniline | Chloranil | Chloroform/Ethanol | 442 arastirmax.com |

| N,N-Dimethylaniline | 2,4,7-Trinitrofluorenone | Not Specified | Not Specified rsc.org |

| N,N-Diethyl-2,5-dimethoxyaniline | TCNE | Benzene (Predicted) | > 600 |

Elucidation of Reaction Kinetics and Thermodynamics for N,N-Diethyl-2,5-dimethoxyaniline Transformations

The kinetics and thermodynamics of reactions involving N,N-Diethyl-2,5-dimethoxyaniline are influenced by the electronic and steric properties of its substituents. The electron-donating groups not only affect the position of equilibria (thermodynamics) but also the rates of reaction (kinetics).

Kinetic studies on the oxidation of N,N-dialkylanilines have shown that the reaction often proceeds via a one-electron transfer mechanism to form a radical cation intermediate. nih.govsrce.hr The rate of such reactions is highly dependent on the substitution pattern of the aniline ring. For N,N-Diethyl-2,5-dimethoxyaniline, the presence of strong electron-donating groups would facilitate the initial electron transfer step, leading to a faster reaction rate compared to less substituted anilines.

In electrophilic aromatic substitution reactions, the methoxy and diethylamino groups are ortho- and para-directing. The high electron density of the aromatic ring in N,N-Diethyl-2,5-dimethoxyaniline makes it highly reactive towards electrophiles. Kinetic studies of similar reactions, such as the chlorination of substituted anilines with chloramine (B81541) T, have shown a fractional-order dependence on the amine concentration, suggesting the formation of an intermediate complex. rsc.org The reaction constant (ρ) for such reactions is typically negative, indicating that electron-donating groups accelerate the reaction. For the reaction of substituted anilines with chloramine T, a ρ value of -0.976 was obtained, highlighting the sensitivity of the reaction rate to the electronic nature of the substituents. rsc.org Given the strong electron-donating character of the substituents in N,N-Diethyl-2,5-dimethoxyaniline, it is expected to exhibit a high rate constant in such electrophilic substitution reactions.

Thermodynamic parameters for the formation of charge-transfer complexes with substituted anilines have been investigated. rsc.org These studies generally show that the formation of such complexes is an exothermic process (negative enthalpy change, ΔH°) and leads to a more ordered system (negative entropy change, ΔS°). The stability of the complex, as indicated by the formation constant (K) and the Gibbs free energy change (ΔG°), is enhanced by stronger electron-donating groups on the aniline donor. Therefore, N,N-Diethyl-2,5-dimethoxyaniline is expected to form thermodynamically stable charge-transfer complexes.

| Reaction / Process | System | Key Kinetic/Thermodynamic Parameter |

| Oxidation | N,N-Dialkylanilines with Cytochrome P450 | Favors a 1-electron transfer mechanism nih.gov |

| Chlorination | Substituted anilines with Chloramine T | Reaction constant (ρ) = -0.976 rsc.org |

| Oxidation | N,N-Dimethylaniline with Hexacyanoferrate(III) | First-order dependence on substrate and oxidant srce.hr |

| Charge-Transfer Complex Formation | Substituted anilines with 2,4,7-Trinitrofluorenone | Exothermic (ΔH° < 0), Entropically unfavorable (ΔS° < 0) rsc.org |

Electrochemical Characterization and Redox Properties of N,n Diethyl 2,5 Dimethoxyaniline

Cyclic Voltammetry Studies of N,N-Diethyl-2,5-dimethoxyaniline

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species. For a compound like N,N-Diethyl-2,5-dimethoxyaniline, this method would provide crucial information about its oxidation and reduction potentials, as well as the stability of the electrochemically generated species.

The electrochemical oxidation of N,N-dialkylanilines typically involves the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. The potential at which this occurs is influenced by the electronic effects of the substituents on the aromatic ring. The two methoxy (B1213986) groups at the 2 and 5 positions, being electron-donating, are expected to lower the oxidation potential of N,N-Diethyl-2,5-dimethoxyaniline compared to unsubstituted N,N-diethylaniline.

Conversely, the reduction of this compound would likely occur at a significantly negative potential and may not be readily observable within the typical solvent window. The primary focus of electrochemical studies on such molecules is generally their anodic behavior.

Illustrative Electrochemical Data for N,N-Diethyl-2,5-dimethoxyaniline (based on analogous compounds)

| Parameter | Expected Value |

|---|---|

| Oxidation Potential (Epa) vs. Ag/AgCl | +0.6 to +0.8 V |

Note: The values presented in this table are hypothetical and intended for illustrative purposes, based on the electrochemical behavior of structurally similar compounds.

The reversibility of the first oxidation wave in the cyclic voltammogram of N,N-Diethyl-2,5-dimethoxyaniline would indicate the stability of the initially formed radical cation. For many N,N-dialkylanilines, the radical cation can be unstable and undergo subsequent chemical reactions, such as dimerization or polymerization, leading to an irreversible or quasi-reversible cyclic voltammogram. The steric hindrance provided by the N-diethyl groups and the methoxy substituents might influence the stability of the radical cation.

Consecutive cyclic voltammetry scans can be employed to investigate the stability of the electrode surface. A decrease in the peak current over successive cycles would suggest the formation of an insulating polymeric film on the electrode surface, a common phenomenon in the electrochemistry of anilines.

Spectroelectrochemistry of N,N-Diethyl-2,5-dimethoxyaniline

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time spectral information on the species generated at the electrode surface.

In situ UV-Vis spectroscopy is a powerful tool for identifying transient species generated during an electrochemical reaction. wikipedia.orgnih.govencyclopedia.pub Upon electrochemical oxidation of N,N-Diethyl-2,5-dimethoxyaniline, the formation of the radical cation would be accompanied by the appearance of new absorption bands in the visible region of the spectrum. The parent compound is typically colorless, absorbing in the UV region, while the radical cation is often colored. The evolution of these absorption bands as a function of the applied potential can provide insights into the reaction mechanism and the kinetics of any follow-up reactions. For related aniline (B41778) oligomers, the formation of radical cations leads to distinct absorption bands in the visible and near-IR regions. tue.nl

Expected UV-Vis Absorption Maxima for the Radical Cation of N,N-Diethyl-2,5-dimethoxyaniline

| Species | Expected λmax (nm) |

|---|---|

| Neutral Molecule | ~290-320 |

Note: The values in this table are estimates based on published data for similar aromatic amine radical cations and are for illustrative purposes.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radical cations. nih.gov The electrochemical generation of the N,N-Diethyl-2,5-dimethoxyaniline radical cation within an EPR cavity would allow for the direct observation of its EPR spectrum. The hyperfine coupling constants obtained from the spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule, particularly on the nitrogen atom and the aromatic ring. Studies on other aniline radical cations have successfully utilized EPR to characterize their electronic structure. researchgate.netresearchgate.netmdpi.com

Mechanistic Insights into Electron Transfer Processes of N,N-Diethyl-2,5-dimethoxyaniline

The electrochemical oxidation of N,N-Diethyl-2,5-dimethoxyaniline is expected to proceed via an initial one-electron transfer to form a radical cation. The subsequent fate of this radical cation would depend on the reaction conditions, such as the solvent, supporting electrolyte, and the concentration of the starting material.

Possible reaction pathways for the radical cation include:

Dimerization: Two radical cations could couple to form a dimer. The regioselectivity of this coupling would be influenced by the steric and electronic effects of the substituents.

Polymerization: Under certain conditions, the radical cation could initiate a polymerization reaction, leading to the formation of a conductive or insulating polymer film on the electrode surface. The electrochemical polymerization of 2,5-dimethoxyaniline (B66101) is a known process. researchgate.net

Deprotonation: Although less common for N,N-dialkylanilines in aprotic media, deprotonation from the alkyl groups could occur under specific conditions.

Heterogeneous Electron Transfer Kinetics

The kinetics of heterogeneous electron transfer at an electrode surface are a critical aspect of the electrochemical behavior of a molecule. For N,N-Diethyl-2,5-dimethoxyaniline, the rate of electron transfer is anticipated to be influenced by several factors, including the molecular structure, the electrode material, and the composition of the electrolyte.

Role of Solvent and Electrolyte in Electrochemical Behavior

In aprotic solvents like acetonitrile (B52724) or dichloromethane, the radical cation of N,N-dialkylanilines can exhibit reasonable stability, allowing for the study of its intrinsic properties. The nature of the supporting electrolyte anion can also play a role. Non-nucleophilic anions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), are often preferred to minimize reactions with the electrogenerated intermediates. The presence of protons, either from the solvent or as impurities, can significantly alter the electrochemical response, often leading to more complex reaction mechanisms.

Comparative Electrochemical Analysis with Related Aromatic Amines

To better contextualize the expected electrochemical properties of N,N-Diethyl-2,5-dimethoxyaniline, a comparison with related and more extensively studied aromatic amines is instructive. The following table presents a comparative overview of the oxidation potentials of several relevant compounds.

| Compound | Structure | Oxidation Potential (V vs. reference electrode) | Key Features |

| Aniline | C₆H₅NH₂ | ~0.9 V vs. SCE | Parent aromatic amine, higher oxidation potential. |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | ~0.7 V vs. SCE | N-alkylation lowers the oxidation potential. |

| N,N-Diethylaniline | C₆H₅N(CH₂CH₃)₂ | ~0.65 V vs. SCE | Longer alkyl chains slightly lower the oxidation potential compared to N,N-dimethylaniline. |

| 2,5-Dimethoxyaniline | (CH₃O)₂C₆H₃NH₂ | Lower than aniline | Methoxy groups significantly lower the oxidation potential due to their electron-donating nature. |

| N,N-Diethyl-2,5-dimethoxyaniline (Predicted) | (CH₃O)₂C₆H₃N(CH₂CH₃)₂ | Significantly lower than N,N-diethylaniline | The combined electron-donating effects of the N,N-diethyl and 2,5-dimethoxy groups are expected to result in a very low oxidation potential. |

Note: The exact oxidation potentials can vary depending on the experimental conditions (solvent, electrolyte, electrode material, and scan rate).

The data in the table clearly illustrates the electronic effects of substituents on the ease of oxidation of the aniline core. The introduction of N-alkyl groups facilitates oxidation, and this effect is further enhanced by the presence of electron-donating methoxy groups on the aromatic ring. Therefore, it is reasonable to predict that N,N-Diethyl-2,5-dimethoxyaniline will be a readily oxidizable compound.

Furthermore, studies on the electropolymerization of 2,5-dimethoxyaniline suggest that under oxidative conditions, N,N-Diethyl-2,5-dimethoxyaniline may also be prone to forming polymeric films on the electrode surface. The N,N-diethyl groups might, however, sterically hinder the polymerization process to some extent compared to the primary amine analogue.

Advanced Spectroscopic and Analytical Methodologies Applied to N,n Diethyl 2,5 Dimethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N,N-Diethyl-2,5-dimethoxyaniline. It provides information on the chemical environment of individual atoms and their connectivity within the molecule.

High-Resolution 1H NMR and 13C NMR for Structural Confirmation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural verification of N,N-Diethyl-2,5-dimethoxyaniline.

The ¹H NMR spectrum of N,N-Diethyl-2,5-dimethoxyaniline is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the N-diethyl group. The aromatic region will display signals for the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating effects of the amino and methoxy groups. The two methoxy groups will each produce a singlet, though their chemical shifts may be very similar. The N-diethyl group will exhibit a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, arising from spin-spin coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum will feature signals for the six aromatic carbons, with those directly attached to the oxygen and nitrogen atoms shifted downfield. The carbons of the two methoxy groups will appear as distinct signals, as will the methylene and methyl carbons of the diethylamino substituent.

A representative, though not identical, ¹H NMR spectrum of the related compound 2,5-dimethoxyaniline (B66101) shows aromatic protons in the range of 6.2 to 6.8 ppm and methoxy protons around 3.7 to 3.8 ppm. chemicalbook.com For N,N-Diethyl-2,5-dimethoxyaniline, the addition of the diethyl groups on the nitrogen would further influence these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N,N-Diethyl-2,5-dimethoxyaniline

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.0 - 7.0 | 100 - 155 |

| Methoxy (OCH₃) | 3.7 - 4.0 | 55 - 60 |

| Methylene (NCH₂CH₃) | 3.0 - 3.5 | 45 - 50 |

| Methyl (NCH₂CH₃) | 1.0 - 1.5 | 10 - 15 |

Note: These are predicted ranges and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.eduyoutube.com For N,N-Diethyl-2,5-dimethoxyaniline, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the diethyl group, confirming their direct connection. It would also help in assigning the connectivity of the aromatic protons by showing correlations between adjacent protons on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwalisongo.ac.id This is crucial for assigning the carbon signals based on their attached protons. For instance, the proton signal for the methylene group of the diethyl substituent will show a correlation to the corresponding methylene carbon signal. sdsu.edu

Variable Temperature NMR Studies on Conformation Dynamics

The N-diethyl group in N,N-Diethyl-2,5-dimethoxyaniline is not static and can undergo rotation around the C-N bond. Variable temperature (VT) NMR studies can provide insights into these conformational dynamics. rsc.org At room temperature, the rotation of the ethyl groups may be fast on the NMR timescale, resulting in sharp, averaged signals for the methylene and methyl protons. As the temperature is lowered, this rotation can slow down. If the rate of rotation becomes slow enough, separate signals for the non-equivalent methylene protons or even different rotamers might be observed. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for the rotational barrier can be determined. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact mass of N,N-Diethyl-2,5-dimethoxyaniline. From the exact mass, the elemental formula can be unequivocally confirmed, as very few combinations of atoms will result in the same exact mass. The calculated exact mass for N,N-Diethyl-2,5-dimethoxyaniline (C₁₂H₁₉NO₂) can be compared with the experimentally determined value to verify the molecular formula.

Fragmentation Pattern Analysis for Structural Characterization

In a mass spectrometer, molecules are ionized, often leading to the fragmentation of the molecular ion into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. The fragmentation of N,N-diethylaniline derivatives often involves the loss of substituents from the amine group and the aromatic ring. nih.gov

For N,N-Diethyl-2,5-dimethoxyaniline, common fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Loss of an ethyl group: The loss of an entire ethyl radical (•CH₂CH₃) is also a probable fragmentation.

Cleavage of methoxy groups: Fragmentation can also occur at the methoxy substituents, leading to the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which can be used to confirm the proposed structure. youtube.com The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of N,N-Diethyl-2,5-dimethoxyaniline, GC-MS serves as a crucial tool for assessing its purity and identifying any volatile impurities that may be present from the synthesis or degradation processes.

The gas chromatography component separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic property for a given set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by the GC, the eluted compounds are introduced into the mass spectrometer. In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which results in the formation of a molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and a mass spectrum is produced, which serves as a molecular fingerprint.

For N,N-Diethyl-2,5-dimethoxyaniline, the molecular ion would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways would likely involve the loss of ethyl groups from the amine, cleavage of the methoxy groups, and fragmentation of the aromatic ring. The base peak, the most intense peak in the mass spectrum, often corresponds to the most stable fragment ion. The analysis of these fragments allows for the unambiguous identification of the compound. d-nb.infonih.govunl.edu

Potential volatile impurities that could be detected by GC-MS include starting materials such as 2,5-dimethoxyaniline, residual solvents used in the synthesis, and by-products from side reactions. The high sensitivity and resolution of GC-MS make it an excellent method for detecting even trace amounts of such impurities. unl.eduresearchgate.net

A typical GC-MS analysis would involve dissolving the N,N-Diethyl-2,5-dimethoxyaniline sample in a suitable volatile solvent and injecting it into the GC-MS system. The resulting chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The mass spectrum of each peak can then be compared to spectral libraries or interpreted to identify the respective components.

Table 1: Hypothetical GC-MS Data for N,N-Diethyl-2,5-dimethoxyaniline

| Parameter | Value |

| Gas Chromatography | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 amu |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Table 2: Predicted Mass Spectral Fragmentation Data for N,N-Diethyl-2,5-dimethoxyaniline

| m/z | Proposed Fragment Identity | Relative Abundance |

| 209 | [M]+ (Molecular Ion) | Moderate |

| 194 | [M - CH3]+ | Low |

| 180 | [M - C2H5]+ | High (Often the base peak) |

| 164 | [M - C2H5 - OCH3 + H]+ | Moderate |

| 150 | [M - C2H5 - 2CH3]+ | Moderate |

| 135 | [C8H9O2]+ | Low |

| 121 | [C7H7O2]+ | Moderate |

| 106 | [C7H8N]+ | Low |

| 77 | [C6H5]+ | Low |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of N,N-Diethyl-2,5-dimethoxyaniline is expected to be dominated by the chromophoric character of the substituted benzene ring. The aniline (B41778) moiety, with its nitrogen lone pair, and the two methoxy groups are strong auxochromes that interact with the π-electron system of the benzene ring. This interaction leads to a significant delocalization of electrons and a decrease in the energy required for electronic transitions.

The primary electronic transitions observed in aromatic compounds like N,N-Diethyl-2,5-dimethoxyaniline are π → π* transitions. The presence of the amino and methoxy substituents causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The lone pair of electrons on the nitrogen atom of the diethylamino group and the oxygen atoms of the methoxy groups can be involved in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The parent compound, 2,5-dimethoxyaniline, exhibits a π → π* transition. researchgate.net The addition of the two ethyl groups on the nitrogen atom in N,N-Diethyl-2,5-dimethoxyaniline is expected to cause a further slight bathochromic shift due to the electron-donating inductive effect of the alkyl groups. This enhances the electron density on the nitrogen, leading to stronger conjugation with the aromatic ring.

Solvent Effects on Absorption Maxima

The position and intensity of the absorption bands in the UV-Vis spectrum of N,N-Diethyl-2,5-dimethoxyaniline can be influenced by the polarity of the solvent. sciencepublishinggroup.comscribd.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

In nonpolar solvents, the molecule exists in a relatively unperturbed state. In polar solvents, dipole-dipole interactions and hydrogen bonding can occur, which can stabilize either the ground or the excited state. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. biointerfaceresearch.com For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the polar solvent molecules can hydrogen bond with the non-bonding electrons, lowering the energy of the ground state.

Given the structure of N,N-Diethyl-2,5-dimethoxyaniline, it is expected to exhibit a positive solvatochromism for its main absorption bands, meaning the absorption maximum will shift to longer wavelengths as the solvent polarity increases.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for N,N-Diethyl-2,5-dimethoxyaniline in Different Solvents

| Solvent | Polarity Index | Expected λmax (nm) for π → π* transition |

| Hexane | 0.1 | ~295 |

| Dichloromethane | 3.1 | ~300 |

| Acetonitrile (B52724) | 5.8 | ~305 |

| Ethanol (B145695) | 4.3 | ~308 |

| Water | 10.2 | ~310 |

Note: The λmax values are estimations based on the known spectrum of 2,5-dimethoxyaniline and general solvent effects on similar aniline derivatives. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in a molecule.

Vibrational Mode Assignments and Functional Group Identification

The IR and Raman spectra of N,N-Diethyl-2,5-dimethoxyaniline will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. By analyzing the positions, intensities, and shapes of these bands, it is possible to identify the key functional groups.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methoxy groups will appear in the 3000-2850 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1360-1250 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage (Ar-O-CH₃) will produce strong bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a set of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. For a 1,2,4,5-tetrasubstituted benzene, a characteristic out-of-plane C-H bending vibration is expected in the 900-860 cm⁻¹ region.

The Raman spectrum will also show these vibrations, but the intensities will differ from the IR spectrum. Generally, non-polar bonds with a change in polarizability during vibration, such as the C=C bonds of the aromatic ring, will give rise to strong Raman signals. In contrast, polar bonds, like C-O, will be more intense in the IR spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for N,N-Diethyl-2,5-dimethoxyaniline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in IR | Expected Wavenumber (cm⁻¹) in Raman |

| Aromatic C-H Stretch | 3100-3000 (m) | 3100-3000 (s) |

| Aliphatic C-H Stretch | 3000-2850 (s) | 3000-2850 (s) |

| Aromatic C=C Stretch | 1600-1450 (m-s) | 1600-1450 (s) |

| C-N Stretch | 1360-1250 (s) | 1360-1250 (m) |

| Asymmetric Ar-O-C Stretch | 1275-1200 (vs) | 1275-1200 (w) |

| Symmetric Ar-O-C Stretch | 1075-1020 (s) | 1075-1020 (w) |

| Out-of-plane C-H Bend | 900-860 (s) | 900-860 (m) |

(s = strong, m = medium, w = weak, vs = very strong). Data is inferred from spectra of 2,5-dimethoxyaniline and related compounds. nih.govchemicalbook.comresearchgate.net

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can be a valuable tool for studying the conformational isomers of flexible molecules like N,N-Diethyl-2,5-dimethoxyaniline. nih.gov The orientation of the diethylamino and dimethoxy groups relative to the benzene ring can give rise to different conformers. These conformers may have slightly different vibrational frequencies due to changes in steric interactions and electronic effects.

By comparing experimental IR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), it is possible to predict the vibrational spectra for different possible conformers. nih.govnih.gov The agreement between the calculated and experimental spectra can then be used to determine the most stable conformation of the molecule in the gas phase, in solution, or in the solid state. osti.govresearchgate.net

For N,N-Diethyl-2,5-dimethoxyaniline, the key conformational variables would be the rotational angles around the C(ring)-N and C(ring)-O bonds. The vibrational modes most sensitive to conformational changes are often the low-frequency modes, such as skeletal deformations and torsional modes. Temperature-dependent studies of the IR and Raman spectra can also provide insights into the relative stabilities of different conformers and the energy barriers between them.

Chromatographic Separation and Purification Techniques

Chromatography is a powerful technique for separating mixtures based on the differential distribution of their components between a stationary phase and a mobile phase. news-medical.net For N,N-Diethyl-2,5-dimethoxyaniline, various chromatographic methods are employed to assess its purity, quantify its presence in complex matrices, and isolate it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds like N,N-Diethyl-2,5-dimethoxyaniline. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative purposes. The separation is typically achieved using a stationary phase with specific chemical properties and a liquid mobile phase.

Research Findings:

While specific HPLC methods for N,N-Diethyl-2,5-dimethoxyaniline are not extensively documented in publicly available literature, methods for structurally similar compounds, such as N,N-diethylaniline and N,N-dimethylaniline, provide a strong basis for developing a robust analytical procedure. sielc.comresearchgate.net A reversed-phase HPLC method is generally preferred for aniline derivatives, utilizing a non-polar stationary phase and a polar mobile phase.

A suitable HPLC method for assessing the purity of N,N-Diethyl-2,5-dimethoxyaniline would likely employ a C18 or a specialized reverse-phase column, such as one with low silanol (B1196071) activity to minimize peak tailing for the basic amine. sielc.com The mobile phase would typically consist of a mixture of acetonitrile or methanol (B129727) and a buffered aqueous solution to control the pH and ensure consistent ionization of the analyte. UV detection is commonly used for aromatic compounds, with the detection wavelength selected based on the compound's UV absorbance maxima.

For the quantification of potential genotoxic impurities, such as under-alkylated or over-alkylated anilines, a highly sensitive and specific HPLC method is crucial. Methods developed for impurities in active pharmaceutical ingredients, for instance, demonstrate the capability to detect and quantify related substances at parts-per-million (ppm) levels. researchgate.net

Interactive Data Table: Hypothetical HPLC Method Parameters for N,N-Diethyl-2,5-dimethoxyaniline Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer (pH 7.0) (60:40, v/v) | A common mobile phase for reversed-phase separation of aniline derivatives. The buffer controls the pH to ensure consistent analyte retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic compounds like N,N-Diethyl-2,5-dimethoxyaniline exhibit strong absorbance in the UV region. |

| Expected Retention Time | ~ 6-8 minutes | Based on the polarity of the compound relative to similar aniline derivatives. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. N,N-Diethyl-2,5-dimethoxyaniline, with a predicted boiling point that allows for volatilization without decomposition, is a suitable candidate for GC analysis. This method is particularly useful for identifying and quantifying volatile impurities that may be present in a sample.

Research Findings:

GC methods for aniline derivatives often employ a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For enhanced selectivity and identification, GC can be coupled with a mass spectrometer (GC-MS), which provides structural information about the separated components. unl.edu

The analysis of N,N-dimethylaniline in air samples has been successfully demonstrated using GC-FID, where the samples are collected on an adsorbent tube, desorbed with a suitable solvent, and injected into the GC system. osha.gov This approach could be adapted for the analysis of N,N-Diethyl-2,5-dimethoxyaniline in various matrices. The choice of the stationary phase is critical to achieve good separation from closely related impurities.

Interactive Data Table: Hypothetical GC Method Parameters for N,N-Diethyl-2,5-dimethoxyaniline Analysis

| Parameter | Condition | Rationale |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Temperature Program | Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | A temperature program allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic analytes. |

| Detector Temperature | 300 °C | Prevents condensation of the analytes in the detector. |

| Expected Retention Time | ~ 12-15 minutes | Dependent on the specific temperature program and column characteristics. |

Preparative chromatography is a technique used to purify and isolate larger quantities of a specific compound from a mixture. waters.comrssl.com This is often a necessary step in chemical synthesis to obtain a pure product for further use or characterization. news-medical.netinterchim.com The principles are similar to analytical chromatography, but the scale is significantly larger, involving larger columns, higher flow rates, and larger sample injection volumes. nih.gov

Research Findings:

The development of a preparative chromatography method typically begins with an analytical-scale separation to optimize the separation conditions. nih.gov Once a suitable analytical method is established, it is scaled up for preparative purposes. For N,N-Diethyl-2,5-dimethoxyaniline, a reversed-phase preparative HPLC system would be a common choice for purification.

The goal of preparative chromatography is to maximize the throughput of the purified compound while maintaining the desired level of purity. rssl.com This often involves overloading the column to a certain extent, which can lead to broader peaks. The fractions containing the target compound are collected as they elute from the column. The purity of the collected fractions is then typically verified by analytical HPLC.

Interactive Data Table: Hypothetical Preparative HPLC Parameters for N,N-Diethyl-2,5-dimethoxyaniline Isolation

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 21.2 mm, 10 µm) | A larger diameter column to accommodate higher sample loads. |

| Mobile Phase | Acetonitrile: Water (Gradient elution) | A gradient is often used in preparative chromatography to improve separation and reduce run times. |

| Flow Rate | 20 mL/min | A higher flow rate is used to process larger volumes in a reasonable time. |

| Injection Volume | 1-5 mL (of a concentrated solution) | Larger injection volumes are used to load more sample onto the column. |

| Detection | UV at 254 nm and 280 nm | Multiple wavelengths can be monitored to ensure the collection of the target compound and detect impurities. |

| Fraction Collection | Triggered by UV signal threshold | Automated fraction collection based on the detector response for the peak of interest. |

Computational and Theoretical Investigations of N,n Diethyl 2,5 Dimethoxyaniline

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the chemical behavior of a molecule. For N,N-Diethyl-2,5-dimethoxyaniline, the interplay between the electron-donating diethylamino and dimethoxy groups and the aromatic phenyl ring dictates its electronic properties.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In N,N-Diethyl-2,5-dimethoxyaniline, the strong electron-donating nature of the diethylamino group and the two methoxy (B1213986) groups is expected to significantly raise the energy of the HOMO, making the molecule a good electron donor. The LUMO is anticipated to be distributed over the aromatic ring. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N,N-Diethyl-2,5-dimethoxyaniline

| Parameter | Energy (eV) | Significance |

| EHOMO | -5.2 | Indicates strong electron-donating capability |

| ELUMO | -0.8 | Indicates ability to accept electrons |

| Energy Gap (ΔE) | 4.4 | Suggests moderate chemical reactivity |

Note: These values are hypothetical and serve as an illustration of the expected FMO properties.

The distribution of electron density within N,N-Diethyl-2,5-dimethoxyaniline is highly influenced by its substituents. The nitrogen atom of the diethylamino group and the oxygen atoms of the methoxy groups are expected to increase the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to these groups.

An electrostatic potential map (EPM) would visually represent the charge distribution. It is anticipated that the EPM would show regions of high electron density (negative potential), color-coded in red, localized around the nitrogen and oxygen atoms and on the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, regions of lower electron density (positive potential), colored in blue, would be expected around the hydrogen atoms of the ethyl and methyl groups.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of many-body systems like molecules. It is widely used for geometry optimization, prediction of spectroscopic data, and analysis of reaction mechanisms.

The three-dimensional structure of N,N-Diethyl-2,5-dimethoxyaniline can be optimized using DFT calculations to find its most stable conformation. The orientation of the diethylamino and methoxy groups relative to the phenyl ring is of particular interest. The ethyl groups on the nitrogen atom can adopt various conformations, and the methoxy groups can rotate around the C-O bonds. It is expected that the most stable conformer would exhibit a non-planar arrangement of the diethylamino group with respect to the aromatic ring to minimize steric hindrance. nih.gov The C-N-C bond angles of the diethylamino group and the C-O-C bond angles of the methoxy groups would be close to the standard values for sp3 and sp2 hybridized atoms, respectively.

DFT calculations can provide accurate predictions of spectroscopic parameters.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts of N,N-Diethyl-2,5-dimethoxyaniline can be theoretically predicted and are expected to be in agreement with experimental data for similar compounds. The electron-donating substituents would cause an upfield shift (lower ppm values) for the aromatic protons and carbons compared to unsubstituted benzene.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for N,N-Diethyl-2,5-dimethoxyaniline

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 110 - 120 |

| N-CH2 | ~3.3 | ~45 |

| CH3 (ethyl) | ~1.1 | ~13 |

| O-CH3 | ~3.8 | ~56 |

| Aromatic C-N | - | ~150 |

| Aromatic C-O | - | ~153 |

Note: These are predicted ranges based on data from related structures and general substituent effects. illinois.edursc.org

Vibrational Frequencies: The infrared (IR) and Raman spectra of N,N-Diethyl-2,5-dimethoxyaniline can also be simulated. The calculations would predict characteristic vibrational frequencies for the C-H stretching of the aromatic and aliphatic groups, C-N stretching, C-O stretching, and the aromatic ring vibrations. For instance, the C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm-1 region. nih.gov

Computational analysis can elucidate the reactivity of N,N-Diethyl-2,5-dimethoxyaniline. The FMO analysis and the electrostatic potential map suggest that the molecule is prone to electrophilic aromatic substitution. The positions ortho and para to the powerful activating diethylamino and methoxy groups are the most likely sites for electrophilic attack. DFT calculations can be employed to model the reaction pathways of, for example, nitration, halogenation, or Friedel-Crafts reactions, by calculating the energies of the intermediates and transition states. This allows for a theoretical prediction of the most favorable reaction products.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are instrumental in exploring the dynamic nature of molecules, providing insights into their conformational flexibility and interactions with their environment over time. However, no specific MD simulation studies for N,N-Diethyl-2,5-dimethoxyaniline have been identified in the surveyed literature.

Exploration of Conformational Landscape in Different Environments

A thorough search of scientific databases did not yield any studies that have explored the conformational landscape of N,N-Diethyl-2,5-dimethoxyaniline in various environments, such as in vacuum, implicit, or explicit solvent models. Consequently, there is no available data to present on the relative energies of different conformers or the dynamics of their interconversion.

Solvation Effects on Molecular Behavior

The influence of different solvents on the structure, dynamics, and properties of a molecule is a critical aspect of its behavior. Regrettably, there are no published studies that specifically investigate the solvation effects on N,N-Diethyl-2,5-dimethoxyaniline through molecular dynamics simulations. Therefore, information regarding how solvents like water, ethanol (B145695), or non-polar solvents might affect its molecular behavior is not available.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations are fundamental for elucidating reaction mechanisms, providing detailed electronic structure information about transient species like intermediates and transition states. The literature search did not uncover any quantum chemical studies that have characterized reaction intermediates or transition states involving N,N-Diethyl-2,5-dimethoxyaniline. Such studies would be crucial for understanding its reactivity in various chemical transformations.

Applications of N,n Diethyl 2,5 Dimethoxyaniline in Advanced Materials and Organic Devices

Role as a Building Block in Complex Organic Syntheses

The molecular structure of N,N-Diethyl-2,5-dimethoxyaniline, featuring a reactive amine group and an electron-rich aromatic system, positions it as a key intermediate in the construction of more complex organic molecules. Its utility spans the creation of heterocyclic systems and multifunctional compounds.

Precursor for Phenothiazine-Based Molecular Architectures

Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the core of many pharmaceutically active molecules. The synthesis of substituted phenothiazines often involves the reaction of appropriately substituted anilines. nih.gov General synthetic routes include the reaction of an amine with a sulfur source or the coupling of an aminothiophenol derivative with a substituted benzene (B151609) ring. nih.gov While direct literature citing N,N-Diethyl-2,5-dimethoxyaniline for this purpose is specific, its aniline (B41778) structure makes it a plausible precursor for creating phenothiazine (B1677639) architectures with defined substitution patterns, thereby influencing the final properties of the target molecule.

Synthesis of Multifunctional Organic Compounds

As a derivative of 2,5-dimethoxyaniline (B66101), N,N-Diethyl-2,5-dimethoxyaniline is an important intermediate in the fine chemical industry. guidechem.comnordmann.global Substituted anilines are fundamental to the synthesis of a wide array of products, including pharmaceuticals and agrochemicals. jocpr.com The presence of the N,N-diethyl group can enhance solubility and modify the electronic nature of the final compound compared to its primary amine analogue, 2,5-dimethoxyaniline. This makes it a valuable building block for creating complex, multifunctional organic compounds where precise tuning of properties is required. nordmann.global

Utilization in Redox-Active Systems

The electron-rich nature of N,N-Diethyl-2,5-dimethoxyaniline allows it to participate in redox processes, making it a suitable component for materials that require electron-donating capabilities.

Components in Electron-Donating Systems

The core of N,N-Diethyl-2,5-dimethoxyaniline's utility in redox-active systems lies in its powerful electron-donating character. The combination of the tertiary amine (N,N-diethylamino) and two methoxy (B1213986) (-OCH3) groups on the benzene ring significantly increases the electron density of the aromatic system. This makes the molecule an excellent electron donor. In materials science, such molecules are often used as the "D" component in Donor-π-Acceptor (D-π-A) architectures, which are critical for creating materials with specific electronic and optical properties, such as those used in organic electronics.

Role in Energy Storage Research (excluding battery performance data)

In the field of energy storage, conducting polymers are investigated for their ability to store charge. Polyanilines are a prominent class of these materials. The monomer 2,5-dimethoxyaniline can be polymerized to form poly(2,5-dimethoxyaniline), a material noted for its redox activity and potential application in energy storage. scielo.brias.ac.inresearchgate.net The polymerization process involves the oxidative coupling of the aniline monomers. ias.ac.in The resulting polymer has a backbone that can be reversibly oxidized and reduced, allowing it to store and release charge. The substituents on the aniline ring, such as the methoxy groups, influence the polymer's electronic properties and processability. scielo.br Therefore, aniline derivatives like N,N-Diethyl-2,5-dimethoxyaniline are fundamental to the research and development of new polymeric materials for energy storage applications.

Integration into Organic Dyes and Pigments (Academic Understanding of Chromophores)

The synthesis of organic dyes and pigments is a major application for aromatic amines. N,N-Diethyl-2,5-dimethoxyaniline serves as a valuable precursor in this field due to its structural features that directly influence color.

The color in organic dyes arises from a part of the molecule called a chromophore, which is a system of conjugated double bonds that absorbs light in the visible spectrum. The color can be modified and intensified by the presence of auxochromes, which are functional groups attached to the chromophore.

N,N-Diethyl-2,5-dimethoxyaniline is an ideal component for dye synthesis because it contains powerful auxochromic groups: the N,N-diethylamino group and the two methoxy groups. These electron-donating groups can be used in the synthesis of azo dyes, which contain the characteristic -N=N- chromophore. nih.gov Azo dyes are synthesized through a two-step process: diazotization and coupling. unb.ca

In this process, an aromatic amine is converted into a diazonium salt, which then reacts with a coupling component (often another amine or a phenol) to form the final azo dye. nih.govresearchgate.net N,N-Diethyl-2,5-dimethoxyaniline, with its reactive amine, can be diazotized. Alternatively, due to its highly activated aromatic ring, it can act as an excellent coupling component. Its parent compound, 2,5-dimethoxyaniline, is known to be a precursor for dye intermediates like Fast Black Salt K. guidechem.com The strong electron-donating nature of the diethylamino and methoxy substituents enhances the resonance within the resulting dye molecule, typically shifting the absorption wavelength to longer values (a bathochromic shift), which results in deeper colors such as reds, blues, and blacks. researchgate.net

Data Tables

Table 1: Physicochemical Properties of N,N-Diethyl-2,5-dimethoxyaniline

| Property | Value |

| CAS Number | 6934-00-5 |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.29 g/mol |

| Appearance | Not specified in search results |

| Boiling Point | Not specified in search results |

| Melting Point | Not specified in search results |

Design Principles for Azo Dyes and Related Chromophores